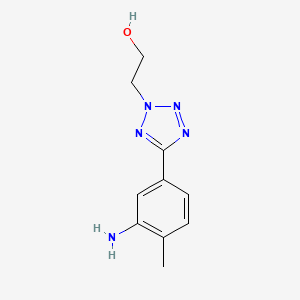![molecular formula C19H13ClFNO3S2 B11470879 3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11470879.png)
3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the development of advanced materials and chemical processes, including catalysis and polymer synthesis
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can affect various cellular processes, making the compound valuable for studying biochemical mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl fluoride: Shares the chlorobenzenesulfonyl group but lacks the thienopyridine core and fluorophenyl group.
4-Chlorobenzenesulfonyl chloride: Similar sulfonyl group but different overall structure and reactivity.
3,5-Dichloro-4-fluorophenyl compounds: Similar fluorophenyl group but different core structures and functional groups.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its combination of a thienopyridine core with both chlorobenzenesulfonyl and fluorophenyl groups. This unique structure imparts specific chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H13ClFNO3S2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C19H13ClFNO3S2/c20-12-3-7-14(8-4-12)27(24,25)16-10-26-19-15(9-17(23)22-18(16)19)11-1-5-13(21)6-2-11/h1-8,10,15H,9H2,(H,22,23) |
InChI Key |
ZWFZANOZPLGGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470805.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470806.png)
![8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11470808.png)
![6-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11470812.png)
![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B11470824.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B11470828.png)
![2-methyl-N-(4-{[(2-methylfuran-3-yl)carbonyl]amino}benzyl)furan-3-carboxamide](/img/structure/B11470844.png)
![2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B11470849.png)
![5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11470851.png)
![1-(2-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11470856.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11470862.png)
![3-(3,4-dimethoxyphenyl)-7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11470866.png)
![6-(1-hydroxybutan-2-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470875.png)
